3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up for larger quantities. The use of flow microreactor systems has been developed to introduce the Boc group more efficiently and sustainably compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the Boc group typically remains intact during mild oxidation.
Reduction: Reduction reactions can target the amine or other functional groups, but care must be taken to avoid deprotecting the Boc group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amines or alcohols .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Similar in structure and function, used for protecting amines in peptide synthesis.
tert-Butyl esters: Used for protecting carboxylic acids, providing similar steric protection.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid is unique due to its specific structure, which combines the Boc-protected amine with a dimethylamino phenyl group. This combination provides unique reactivity and steric properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)24-16(23)19-14(18(4,5)15(21)22)12-8-10-13(11-9-12)20(6)7/h8-11,14H,1-7H3,(H,19,23)(H,21,22) |
InChI Key |
GFJZXPSOZJDIER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N(C)C)C(C)(C)C(=O)O |
Origin of Product |
United States |
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